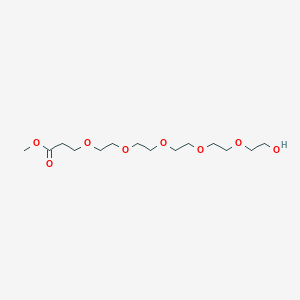

Hydroxy-PEG5-methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-14(16)2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-15/h15H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAYQXPIWZRYOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Hydroxy-PEG5-methyl ester: Synthesis, Characterization, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Hydroxy-PEG5-methyl ester, a heterobifunctional polyethylene glycol (PEG) linker. It is intended for researchers, scientists, and drug development professionals who are leveraging bioconjugation techniques to enhance the therapeutic properties of biomolecules. This document delves into the synthesis, characterization, and versatile applications of this linker, with a focus on the underlying scientific principles and practical, field-proven methodologies.

Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker

In the landscape of advanced drug development, particularly in the realms of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success.[1][2] Hydroxy-PEG5-methyl ester emerges as a strategic tool in this context. It is a monodisperse PEG derivative featuring a terminal hydroxyl group and a methyl ester, separated by a five-unit polyethylene glycol chain.[3] This heterobifunctional nature offers orthogonal reactivity, enabling a controlled, stepwise approach to conjugation.[4]

The intrinsic properties of the PEG spacer are paramount. Its hydrophilicity enhances the aqueous solubility of the resulting conjugate, a crucial factor when dealing with hydrophobic drug payloads.[1][5] Furthermore, the flexible PEG chain can provide optimal spatial orientation for the conjugated molecules to interact with their biological targets and can shield the conjugate from enzymatic degradation and immunogenic responses, thereby improving its pharmacokinetic profile.[6]

This guide will provide a detailed exploration of Hydroxy-PEG5-methyl ester, from its fundamental chemical attributes to its practical implementation in the laboratory.

Physicochemical Properties of Hydroxy-PEG5-methyl ester

A thorough understanding of the physicochemical properties of a linker is essential for its effective application. The key properties of Hydroxy-PEG5-methyl ester are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C14H28O8 | [7] |

| Molecular Weight | 324.37 g/mol | [7] |

| Appearance | Liquid | [7] |

| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents. | |

| Storage | Store at -20°C for long-term stability. | [3] |

Synthesis and Characterization

The synthesis of monodisperse, heterobifunctional PEGs like Hydroxy-PEG5-methyl ester requires a strategic approach, often involving the use of protecting groups to ensure selective functionalization of the termini.[8] A common synthetic route involves the esterification of a PEG diol.

Synthetic Workflow

The synthesis of Hydroxy-PEG5-methyl ester can be conceptualized as a multi-step process that starts from a commercially available PEG diol. The workflow is designed to introduce the methyl ester functionality at one terminus while leaving the other hydroxyl group available for subsequent reactions.

Caption: A generalized workflow for the synthesis of Hydroxy-PEG5-methyl ester.

Detailed Synthesis Protocol (Exemplary)

This protocol outlines a plausible synthetic route. Note that optimization of reaction conditions may be necessary.

Step 1: Monoprotection of Pentaethylene Glycol

-

Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0°C and slowly add trityl chloride (1 equivalent).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-tritylated PEG.

Step 2: Esterification of the Free Hydroxyl Group

-

Dissolve the mono-tritylated PEG (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (1.2 equivalents) portion-wise at 0°C.

-

Stir the mixture for 30 minutes at 0°C.

-

Add methyl acrylate (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction carefully with water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography.

Step 3: Deprotection

-

Dissolve the product from Step 2 in a mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield Hydroxy-PEG5-methyl ester.

Characterization: Ensuring Purity and Structural Integrity

Rigorous characterization is crucial to confirm the identity and purity of the synthesized linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[9][10]

-

¹H NMR: Expect to see characteristic peaks for the PEG backbone (a broad multiplet around 3.6 ppm), a singlet for the methyl ester protons (~3.7 ppm), and signals corresponding to the methylene groups adjacent to the hydroxyl and ester functionalities.[9][11]

-

¹³C NMR: The spectrum will show the characteristic peak of the PEG backbone (~70 ppm), the carbonyl carbon of the ester, and the methyl carbon of the ester.

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product.

Applications in Bioconjugation

The dual functionality of Hydroxy-PEG5-methyl ester allows for two primary bioconjugation strategies, depending on which terminus is reacted first.

Strategy 1: Activation of the Hydroxyl Group

The hydroxyl group can be activated to react with various functional groups on a biomolecule. A common approach is to convert the hydroxyl group into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile.[12][13]

Caption: Workflow for bioconjugation via activation of the hydroxyl group.

Detailed Protocol: Tosylation and Conjugation to a Thiol-Containing Peptide

Step 1: Tosylation of Hydroxy-PEG5-methyl ester

-

Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents).

-

Cool the solution to 0°C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the tosylated PEG linker by column chromatography.

Step 2: Conjugation to a Thiol-Containing Peptide

-

Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0).

-

Add the tosylated PEG linker (5-10 fold molar excess) dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by RP-HPLC.

-

Purify the PEGylated peptide using size-exclusion chromatography (SEC) or reversed-phase HPLC.[][15]

Strategy 2: Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with primary amines on a target biomolecule, such as lysine residues on a protein.[4]

Caption: Workflow for bioconjugation via hydrolysis of the methyl ester.

Detailed Protocol: Hydrolysis and Conjugation to a Protein

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve Hydroxy-PEG5-methyl ester in a mixture of water and a co-solvent like THF or dioxane.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2 equivalents).

-

Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.[16]

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) to pH ~7.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer and concentrate to obtain the carboxylic acid-terminated PEG.

Step 2: Activation and Conjugation to a Protein

-

Dissolve the carboxylic acid-terminated PEG (10-20 fold molar excess over the protein) in an amine-free buffer (e.g., PBS, pH 7.4).

-

Add N-hydroxysuccinimide (NHS, 1.2 equivalents relative to the PEG) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents relative to the PEG).

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Add this activation mixture to the protein solution (1-10 mg/mL in PBS, pH 7.4).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).

-

Purify the PEGylated protein using SEC or ion-exchange chromatography (IEX) to remove unreacted PEG and protein.[][15]

Purification and Analysis of PEGylated Conjugates

The purification of PEGylated biomolecules is critical to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate.

-

Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted PEG linkers.[]

-

Ion-Exchange Chromatography (IEX): Can separate PEGylated species based on changes in their surface charge.[15]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for both purification and analysis of PEGylated proteins and peptides.[17]

-

Hydrophobic Interaction Chromatography (HIC): Another option for separating based on changes in hydrophobicity upon PEGylation.[15]

Analysis of the final conjugate is essential to determine the degree of PEGylation and the site of attachment.

-

SDS-PAGE: A simple method to visualize the increase in molecular weight upon PEGylation.

-

Mass Spectrometry: MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate and thus the number of attached PEG chains.

-

Peptide Mapping: For proteins, enzymatic digestion followed by LC-MS/MS analysis can identify the specific amino acid residues that have been PEGylated.

Conclusion

Hydroxy-PEG5-methyl ester is a versatile and valuable tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a powerful means to enhance the therapeutic potential of biomolecules. By understanding the principles of its synthesis, characterization, and the strategic application of its dual functionalities, scientists can effectively design and construct novel bioconjugates with improved solubility, stability, and pharmacokinetic profiles. The detailed protocols and workflows presented in this guide offer a practical foundation for the successful implementation of Hydroxy-PEG5-methyl ester in a research and development setting.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BOC Sciences. (n.d.).

- Google Patents. (n.d.). US7301003B2 - Method of preparing polymers having terminal amine groups.

- Shochem. (2025).

- Chemistry Stack Exchange. (2018). Hydroxyl group to free amine in polyethylene glycol using CDI?.

- MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)

- ACS Publications. (n.d.).

- Royal Society of Chemistry. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol)

- Google Patents. (n.d.). US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts.

- Google Patents. (n.d.). EP3950783A1 - Method for producing terminal carboxyl group-containing polyethylene....

- SIELC Technologies. (n.d.).

- BroadPharm. (n.d.).

- ResearchGate. (n.d.).

- BenchChem. (2025). The Pivotal Role of Terminal Hydroxyl Groups in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide.

- LCGC International. (n.d.).

- ACS Publications. (2023).

- ACS Publications. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG)

- Reddit. (2024). Looking for recommendations for PEG cleanup from neutral small molecule LCMS workflow. r/Chempros.

- ResearchGate. (n.d.). PEG conjugation. Area of interest (δ = 3.30−4.40 ppm) 1 H NMR spectra....

- ResearchGate. (n.d.). Scheme 1. Esterification reaction of poly(ethylene glycol) with methacrylic acid(MAA).

- BroadPharm. (n.d.).

- Google Patents. (n.d.).

- PMC. (2021). Boosting the Oxidative Potential of Polyethylene Glycol‐Based Polymer Electrolyte to 4.

- Precise PEG. (n.d.). Linkers in PROTACs.

- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.

- BenchChem. (2025). step-by-step synthesis of a PROTAC using a PEG linker.

- Biopharma PEG. (n.d.). OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol).

- Google Patents. (n.d.). US9533934B2 - Hydrolysis of an ester compound.

- Nature. (2024).

- Precise PEG. (n.d.).

- AxisPharm. (2024). Protocol for PEG NHS Reagents.

- Creative PEGWorks. (n.d.). HO-PEG-COOH, MW 1k.

- ACS Publications. (n.d.).

- Venus Ethoxyethers. (n.d.).

- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol 1. Introduction 2. Product information 3. Additional Materials Required 4. Procedure for labeling IgG wit.

- PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.

- BroadPharm. (n.d.). Instructions for the use of the MeO-(PEG)n-NHS.

- Reddit. (2025). Hydrolysis of chiral methyl ester. r/Chempros.

- BenchChem. (2025). Application Notes & Protocols: Bioconjugation of Small Molecules Using PEG Linkers.

- ResearchGate. (2016). Can someone suggest to me a protocol to synthesis COOH-PEG-COOH?.

- Biopharma PEG. (2019).

- PMC. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- MedKoo Biosciences. (n.d.). Hydroxy-PEG5-methyl ester | CAS# 2100306-80-5.

- AxisPharm. (n.d.). Hydroxy-PEG-methyl ester.

- MDPI. (n.d.). Influence of the Poly(ethylene Glycol) Methyl Ether Methacrylates on the Selected Physicochemical Properties of Thermally Sensitive Polymeric Particles for Controlled Drug Delivery.

- MDPI. (2022). Polyethylene Glycol-b-poly(trialkylsilyl methacrylate-co-methyl methacrylate)

- YouTube. (2020). How To Label NMR Spectra.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]

- 13. How are PEG derivatives synthesized? - Blog [shochem.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to Hydroxy-PEG5-methyl ester: Properties, Reactivity, and Applications in Bioconjugation

Introduction: The Versatility of a Heterobifunctional PEG Linker

Hydroxy-PEG5-methyl ester is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in the fields of drug delivery, bioconjugation, and proteomics.[1] Its structure, featuring a terminal hydroxyl group and a methyl ester, provides orthogonal reactivity, allowing for a stepwise and controlled approach to the synthesis of complex biomolecular conjugates.[2][3] The five-unit polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of the resulting conjugates.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Hydroxy-PEG5-methyl ester, with a focus on its practical use in research and drug development.

Physicochemical Properties

The utility of Hydroxy-PEG5-methyl ester as a linker is underpinned by its distinct physicochemical properties. The PEG spacer increases solubility in aqueous media, a crucial feature when working with biomolecules.[4]

| Property | Value | Source |

| Chemical Formula | C14H28O8 | [5] |

| Molecular Weight | 324.37 g/mol | [5] |

| CAS Number | 2100306-80-5 | [5] |

| Appearance | Liquid | [5] |

| Purity | >95% | [5] |

| Solubility | Soluble in DMSO and other organic solvents. | [5] |

| Storage | For long-term stability, store at -20°C. For short-term, 0-4°C is suitable. The compound is stable for several weeks at ambient temperature during shipping.[5] |

Chemical Reactivity and Functional Group Manipulation

The synthetic utility of Hydroxy-PEG5-methyl ester lies in the differential reactivity of its terminal functional groups. The hydroxyl group is relatively unreactive and requires activation for efficient coupling, while the methyl ester can be hydrolyzed to a carboxylic acid.[4] This orthogonality allows for selective, sequential conjugation reactions.

Activation of the Terminal Hydroxyl Group

The primary hydroxyl group is not inherently reactive towards common functional groups on biomolecules. Therefore, it must first be activated to facilitate conjugation. A common strategy is to convert the hydroxyl group into a good leaving group, such as a tosylate or mesylate, which can then be readily displaced by a nucleophile.

Experimental Protocol: Activation of the Hydroxyl Group via Tosylation

Causality: This protocol transforms the poorly reactive hydroxyl group into a tosylate, an excellent leaving group. This is achieved by reacting the hydroxyl group with tosyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which neutralizes the HCl generated during the reaction.

Materials:

-

Hydroxy-PEG5-methyl ester

-

Tosyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TEA or pyridine (1.5 - 2 equivalents) to the solution.

-

Slowly add a solution of TsCl (1.2 - 1.5 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tosylated PEG linker by column chromatography on silica gel.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions. This newly formed carboxyl group can then be activated, for example, with carbodiimide chemistry, to react with primary amines on a target biomolecule.

Experimental Protocol: Hydrolysis of the Methyl Ester

Causality: This protocol utilizes a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to saponify the methyl ester, yielding a carboxylate salt. Subsequent acidification protonates the carboxylate to form the free carboxylic acid.

Materials:

-

Hydroxy-PEG5-methyl ester

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Water

-

Tetrahydrofuran (THF) or Methanol (as a co-solvent)

-

Hydrochloric acid (HCl) for acidification

-

pH paper or pH meter

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Hydroxy-PEG5-methyl ester in a mixture of water and a co-solvent like THF or methanol.

-

Add an aqueous solution of LiOH or NaOH (typically 1-2 M) to the reaction mixture.

-

Stir the reaction at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with dilute HCl.

-

Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid-terminated PEG.

Workflow for Sequential Bioconjugation

The orthogonal nature of the hydroxyl and methyl ester groups allows for a controlled, stepwise approach to bioconjugation, which is particularly valuable in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Caption: Stepwise bioconjugation workflow using Hydroxy-PEG5-methyl ester.

Analytical Characterization

Ensuring the purity and structural integrity of Hydroxy-PEG5-methyl ester and its conjugates is critical for reproducible results. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of PEG linkers.

-

¹H NMR: The spectrum of Hydroxy-PEG5-methyl ester is expected to show a characteristic singlet for the methyl ester protons around 3.67 ppm. The ethylene glycol protons will appear as a complex multiplet in the region of 3.5-3.8 ppm. The terminal hydroxyl group will likely be a broad singlet, and the protons on the adjacent methylene groups will have distinct chemical shifts.

-

¹³C NMR: The spectrum will show a peak for the ester carbonyl carbon around 170 ppm. The carbons of the PEG backbone will resonate in the 60-70 ppm region.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of PEGylated compounds. Due to the lack of a strong UV chromophore in the PEG backbone, detection is often performed at low UV wavelengths (e.g., 210-220 nm).

Experimental Protocol: HPLC Analysis

Causality: This protocol separates the compound from impurities based on hydrophobicity. A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Sample dissolved in the initial mobile phase composition

Procedure:

-

Prepare a sample solution of approximately 1 mg/mL.

-

Set up a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Set the flow rate to 1.0 mL/min.

-

Maintain the column temperature at 25-30°C.

-

Set the UV detector to 214 nm.

-

Inject 10-20 µL of the sample.

-

Analyze the resulting chromatogram for purity by integrating the peak areas.

Applications in Drug Development

Hydroxy-PEG5-methyl ester is a versatile linker with broad applications in the development of novel therapeutics.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Hydroxy-PEG5-methyl ester is frequently used as a component of the linker that connects the target protein binder to the E3 ligase ligand.[2][3] The PEG spacer enhances the solubility and can influence the ternary complex formation, which is critical for efficient degradation.

Caption: Mechanism of action of a PROTAC utilizing a PEG linker.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, PEG linkers can be used to connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads and can improve the overall pharmacokinetic profile of the ADC.

Conclusion

Hydroxy-PEG5-methyl ester is a highly versatile and valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, orthogonal reactivity, and hydrophilicity provide a powerful platform for the controlled synthesis of complex biomolecular conjugates. A thorough understanding of its chemical properties and the protocols for its manipulation is essential for its successful application in the development of next-generation therapeutics.

References

-

AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

-

DC Chemicals. (n.d.). Hydroxy-PEG5-methyl ester Datasheet. Retrieved from [Link]

- MDPI. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)

- ResearchGate. (2001). Method for the activation of poly(ethylene glycol) [PEG] molecules. Diagram.

- National Institutes of Health. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131.

- Google Patents. (2022). EP3950783A1 - Method for producing terminal carboxyl group-containing polyethylene....

- MDPI. (2022). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 27(15), 4945.

-

DC Chemicals. (n.d.). Hydroxy-PEG5-methyl ester|COA. Retrieved from [Link]

-

AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

- CONICET. (2011). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Current Organic Synthesis, 8(3), 344-365.

- National Institutes of Health. (2022). Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices.

- Springer Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465.

- Apollo - University of Cambridge Repository. (2024). The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1.

- BroadPharm. (2022). Protocol for PEG NHS Ester.

- SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 556-564.

- ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

- PubMed. (1983). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 72(1), 35-43.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- ResearchGate. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465.

-

NIST WebBook. (n.d.). Acetic acid, hydroxy-, methyl ester. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz).

- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(7), 3099.

Sources

An In-Depth Technical Guide to Hydroxy-PEG5-methyl ester: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Hydroxy-PEG5-methyl ester. We will delve into its core molecular characteristics, functional utility, and practical application in bioconjugation, providing the field-proven insights necessary for its successful implementation in research and development workflows.

Molecular Profile and Physicochemical Properties

Hydroxy-PEG5-methyl ester is a discrete, monodisperse polyethylene glycol (PEG) derivative, meaning it has a precisely defined structure and molecular weight, unlike polydisperse PEG polymers. This characteristic is critical for the synthesis of well-defined bioconjugates, ensuring batch-to-batch consistency and simplifying downstream analysis. It is classified as a heterobifunctional linker, possessing two distinct reactive termini—a hydroxyl group and a methyl ester—which allows for sequential and controlled conjugation strategies.

Chemical Identity

-

IUPAC Name: methyl 1-hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oate[1]

-

SMILES: O=C(OC)CCOCCOCCOCCOCCOCCO[1]

Chemical Structure Diagram

The structure consists of a terminal hydroxyl group, followed by a flexible chain of five ethylene glycol units, and is capped by a methyl ester group. This amphiphilic nature, with a hydrophilic PEG chain, significantly enhances the aqueous solubility of molecules it is conjugated to.[1][4][5]

Caption: Chemical structure of Hydroxy-PEG5-methyl ester.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of Hydroxy-PEG5-methyl ester.

| Property | Value | Reference(s) |

| Molecular Weight (MW) | 324.37 g/mol | [1][3][4][5][6] |

| Exact Mass | 324.1784 u | [1] |

| Appearance | Liquid | [1][3] |

| Purity | Typically >95% | [1][6] |

| Storage Conditions | -20°C (long-term), 2-8°C (short-term) | [1][2] |

The Strategic Role in Bioconjugation and Drug Development

PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone technology in pharmaceutical sciences.[7][8] It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[8] Key advantages include improved drug solubility, extended circulation half-life, increased stability against enzymatic degradation, and reduced immunogenicity.[6][8][9]

Functional Group Reactivity and Synthetic Versatility

The utility of Hydroxy-PEG5-methyl ester stems from its two distinct functional ends.

-

The Hydroxyl (-OH) Terminus: This primary alcohol is a versatile chemical handle. While not highly reactive on its own, it can be readily activated or converted into other functional groups.[1][4][6] For instance, it can be transformed into a tosylate or mesylate, creating a good leaving group for nucleophilic substitution reactions. Alternatively, it can be oxidized to an aldehyde for reductive amination or converted to an amine or azide for "click chemistry" applications. This versatility allows for tailored conjugation to a wide array of biomolecules.[6][10]

-

The Methyl Ester (-COOCH₃) Terminus: The methyl ester serves as a stable, protected form of a carboxylic acid. It is generally unreactive under conditions used to modify the hydroxyl terminus. This protecting group can be selectively removed via hydrolysis, typically under strong basic conditions, to unveil the carboxylic acid.[1][4][5] The resulting carboxyl group can then be activated (e.g., with EDC/NHS) for efficient coupling to primary amines on proteins or peptides, forming a stable amide bond.

This differential reactivity is the foundation for its use in complex, multi-step synthetic pathways where precise control over which part of the molecule reacts is paramount.

Experimental Protocols and Methodologies

General Handling and Storage

For optimal stability and performance, Hydroxy-PEG5-methyl ester should be handled with care.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage (months to years), maintain at -20°C.[1] For short-term use (days to weeks), refrigeration at 2-8°C is acceptable.[1][2] The material should be kept in a dry, dark environment.[1]

-

Handling: As the material is a liquid, handle using appropriate laboratory equipment (e.g., positive displacement pipettes) for accurate measurement. Before use, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which could compromise the reagent.

Workflow Example: Sequential Conjugation to a Protein Lysine Residue

This protocol outlines a conceptual two-stage workflow: first, converting the methyl ester to a reactive NHS ester, and second, conjugating it to a protein.

Caption: Workflow for protein conjugation via ester hydrolysis and NHS activation.

Experimental Protocol:

PART A: Hydrolysis of Methyl Ester to Carboxylic Acid

-

Dissolution: Dissolve Hydroxy-PEG5-methyl ester in a suitable solvent mixture, such as 1:1 methanol/water.

-

Saponification: Add 1.5 to 2.0 molar equivalents of 1 M sodium hydroxide (NaOH) solution.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Neutralization & Extraction: Carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl. Extract the resulting carboxylic acid product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Hydroxy-PEG5-acid.

Causality Insight: The use of a base (NaOH) is essential to hydrolyze the stable ester bond into a carboxylate salt. Subsequent acidification is required to protonate the carboxylate, rendering the final acid product which is more readily extractable into an organic solvent.

PART B: Activation and Conjugation to a Target Protein

-

Activation: Dissolve the purified Hydroxy-PEG5-acid in anhydrous dimethylformamide (DMF). Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Reaction: Allow the activation reaction to proceed for 4-6 hours at room temperature under an inert atmosphere. The formation of the NHS ester can be confirmed by LC-MS.

-

Protein Preparation: Prepare the target protein in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, at pH 7.5-8.5). The concentration should be optimized for the specific protein.

-

Conjugation: Add the activated Hydroxy-PEG5-NHS ester solution dropwise to the protein solution with gentle stirring. A typical molar excess of the PEG linker over the protein is between 10- to 50-fold, but this must be optimized empirically.

-

Quenching and Purification: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer like Tris. Purify the resulting PEGylated protein using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess PEG reagent and byproducts.

Trustworthiness & Self-Validation: This protocol incorporates validation checkpoints. The success of each step (hydrolysis, activation, conjugation) should be confirmed using appropriate analytical methods (TLC, LC-MS, SDS-PAGE, SEC) before proceeding to the next. This ensures that the final conjugate is well-characterized and that any failures can be traced to a specific step.

Quality Control and Analysis

The characterization of PEG linkers and their final conjugates is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for assessing the purity of Hydroxy-PEG5-methyl ester and its derivatives.[11] Due to the lack of a strong UV chromophore in the PEG backbone, detection can be achieved at low UV wavelengths, such as 210 nm, where the ester and carboxylic acid functional groups exhibit some absorbance.[11] For conjugates, a combination of UV-Vis spectroscopy (for protein concentration), SEC (for aggregation and purity), and mass spectrometry (to confirm the degree of PEGylation) is often employed.

Conclusion

Hydroxy-PEG5-methyl ester is a highly valuable and versatile heterobifunctional linker for researchers in drug delivery, proteomics, and materials science.[6][11] Its well-defined structure provides precision, while its dual-ended, differential reactivity allows for controlled, sequential conjugation strategies. By understanding its fundamental properties and applying robust, self-validating protocols, scientists can effectively leverage this reagent to enhance the performance and therapeutic potential of a wide range of molecules.

References

-

DC Chemicals. Hydroxy-PEG5-methyl ester|COA. [Link]

-

Pharmaffiliates. CAS No : 2100306-80-5 | Product Name : Hydroxy-peg5-methyl ester. [Link]

-

BioPharm International. (2017, October 11). PEGylation Reagents for Drug Delivery. [Link]

-

DC Chemicals. Hydroxy-PEG5-methyl ester Datasheet. [Link]

-

S. No, et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. [Link]

-

AxisPharm. Hydroxy-PEG-methyl ester. [Link]

-

AxisPharm. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. 2100306-80-5|Hydroxy-peg5-methyl ester|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Hydroxy-PEG5-methyl ester|COA [dcchemicals.com]

- 5. Hydroxy-PEG5-methyl ester Datasheet DC Chemicals [dcchemicals.com]

- 6. Hydroxy-PEG-methyl ester | AxisPharm [axispharm.com]

- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 8. PEGylation Tools [sigmaaldrich.com]

- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 10. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Hydroxy-PEG5-methyl ester: Properties, Synthesis, and Applications in Advanced Drug Development

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of Hydroxy-PEG5-methyl ester (CAS No. 2100306-80-5)

This guide serves as an in-depth technical resource on Hydroxy-PEG5-methyl ester, a heterobifunctional polyethylene glycol (PEG) linker. It provides a detailed examination of its chemical properties, a step-by-step synthesis protocol, and a thorough exploration of its applications in the biopharmaceutical sciences, particularly in the design of sophisticated drug delivery systems and bioconjugates.

Introduction: The Strategic Advantage of a Bifunctional PEG Linker

Hydroxy-PEG5-methyl ester is a valuable tool in the arsenal of chemical biologists and drug developers.[1][2] Its structure, featuring a terminal hydroxyl group and a methyl ester, offers a versatile platform for the sequential or orthogonal conjugation of different molecules. The five-unit polyethylene glycol chain imparts hydrophilicity, which is crucial for improving the solubility and pharmacokinetic profile of conjugated biomolecules.[1][2] This guide will delve into the specific attributes of this linker and provide practical insights into its effective utilization.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Hydroxy-PEG5-methyl ester is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 2100306-80-5 | [3] |

| Molecular Formula | C14H28O8 | N/A |

| Molecular Weight | 324.37 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | N/A |

| Solubility | Soluble in water and most organic solvents | [4] |

Storage and Stability: For long-term storage, it is recommended to store Hydroxy-PEG5-methyl ester at -20°C. For short-term use, refrigeration at 4°C is sufficient. The compound is generally stable under recommended storage conditions.

Synthesis of Hydroxy-PEG5-methyl ester: A Representative Protocol

The synthesis of Hydroxy-PEG5-methyl ester typically involves the esterification of a polyethylene glycol derivative. Below is a representative protocol based on established esterification methodologies for polyethylene glycols.

Diagram of Synthesis Workflow

Caption: Synthesis workflow for Hydroxy-PEG5-methyl ester.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pentaethylene glycol (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a base, such as sodium hydride (1.1 equivalents), portion-wise to the solution. Allow the reaction to stir at 0°C for 30 minutes to facilitate the deprotonation of the terminal hydroxyl group.

-

Michael Addition: Slowly add methyl acrylate (1 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Hydroxy-PEG5-methyl ester.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Development and Bioconjugation

The dual functionality of Hydroxy-PEG5-methyl ester makes it a versatile linker in various biopharmaceutical applications.

Role in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG chain of Hydroxy-PEG5-methyl ester can enhance the solubility and stability of the ADC, potentially leading to an improved therapeutic index.

Diagram of a Generic ADC Structure

Caption: Generic structure of an Antibody-Drug Conjugate.

Use in PEGylation of Small Molecules and Peptides

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents.[4] Hydroxy-PEG5-methyl ester can be used to PEGylate small molecules or peptides, thereby increasing their half-life and reducing their immunogenicity.[1]

Experimental Protocol: Bioconjugation Using Hydroxy-PEG5-methyl ester

This section provides a representative protocol for the functionalization of the hydroxyl group of Hydroxy-PEG5-methyl ester and subsequent conjugation to a model amine-containing molecule.

Diagram of Bioconjugation Workflow

Caption: Workflow for bioconjugation using Hydroxy-PEG5-methyl ester.

Step-by-Step Bioconjugation Protocol

-

Activation of the Hydroxyl Group:

-

Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add a suitable activating agent, such as p-nitrophenyl chloroformate (1.2 equivalents), and a non-nucleophilic base, like pyridine (1.5 equivalents).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG linker.

-

-

Conjugation to an Amine-Containing Molecule:

-

Dissolve the activated PEG linker (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add the amine-containing molecule (e.g., a peptide or small molecule drug; 1.2 equivalents) to the solution.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA; 2-3 equivalents), to facilitate the reaction.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by HPLC.

-

Purify the resulting conjugate by preparative HPLC.

-

-

Optional: Hydrolysis of the Methyl Ester:

-

The terminal methyl ester can be hydrolyzed to a carboxylic acid if a free carboxyl group is desired for further conjugation or to modify the properties of the final product.

-

Dissolve the purified conjugate in a mixture of methanol and water.

-

Add a base, such as lithium hydroxide (LiOH; 2-3 equivalents), and stir at room temperature for 2-4 hours.

-

Neutralize the reaction with a mild acid and purify the final product by preparative HPLC.

-

Commercial Suppliers

A number of chemical suppliers offer Hydroxy-PEG5-methyl ester for research and development purposes. A partial list of suppliers includes:

-

AxisPharm

-

BroadPharm

-

MedKoo Biosciences

-

BLD Pharm

-

Pharmaffiliates

-

Ambeed

-

DC Chemicals

Conclusion

Hydroxy-PEG5-methyl ester is a highly versatile and valuable hydrophilic linker for applications in drug delivery and bioconjugation. Its well-defined structure and bifunctional nature allow for the precise construction of complex biomolecular architectures. The protocols and information presented in this guide provide a solid foundation for researchers to effectively utilize this powerful tool in their drug development endeavors.

References

-

AxisPharm. (n.d.). Hydroxy-PEG-methyl ester. Retrieved from [Link]

-

AxisPharm. (n.d.). Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents. Retrieved from [Link]

-

Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega. (2020). Retrieved from [Link]

-

AxisPharm. (n.d.). CAS Number Search List. Retrieved from [Link]

-

Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles. PubMed. (n.d.). Retrieved from [Link]

-

Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. Dove Medical Press. (2018). Retrieved from [Link]

-

Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. NIH. (2022). Retrieved from [Link]

Sources

Introduction to discrete PEG linkers in bioconjugation

An In-depth Technical Guide to Discrete PEG Linkers in Bioconjugation

Authored by a Senior Application Scientist

Abstract

The covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development.[1] It is a proven strategy to enhance the therapeutic properties of proteins, peptides, and small molecules by improving their solubility, stability, and pharmacokinetic profiles while reducing immunogenicity.[2][3][4][5] However, traditional PEGylation methods utilize polydisperse PEG reagents—a heterogeneous mixture of different chain lengths and molecular weights.[1][6] This inherent variability complicates synthesis, purification, and characterization, leading to challenges in reproducibility and regulatory approval.[7] This guide introduces discrete PEG (dPEG®) linkers, which are single molecular weight compounds that overcome the limitations of polydispersity.[1][8] We will explore the fundamental advantages of dPEG® technology, delve into the diverse chemical functionalities and architectures available, and provide practical insights into their application in key areas such as antibody-drug conjugates (ADCs), therapeutic protein modification, and diagnostics.

The Challenge of Polydispersity in Traditional PEGylation

The foundational PEGylation technology, first described in the 1970s, relied on PEG polymers synthesized through conventional polymerization.[1][9] This process results in a population of PEG molecules with a distribution of molecular weights, often described by an average value (e.g., PEG 5k Da).[6][10] This polydispersity presents significant challenges for drug development professionals:

-

Analytical Complexity : Characterizing a bioconjugate created with a polydisperse PEG is inherently difficult. The final product is not a single entity but a mixture of conjugates with varying PEG chain lengths, making precise molecular weight determination and purity analysis challenging.[7]

-

Reduced Reproducibility : The batch-to-batch variability of polydisperse PEGs can lead to inconsistencies in the final drug product's composition and performance.[7][11]

-

Suboptimal Performance : The mixture of PEG lengths means that only a fraction of the conjugate population may possess the optimal pharmacokinetic and pharmacodynamic properties. Some chains may be too short to provide adequate shielding, while others may be too long, potentially hindering binding to the target.[12]

These issues underscore the need for a more precise and defined approach to PEGylation, a need met by the advent of discrete PEG linkers.

The Discrete PEG (dPEG®) Solution: Precision and Control

Discrete PEG linkers are fundamentally different from their traditional counterparts. They are not polymers in the classical sense but are single, pure compounds with a precisely defined number of ethylene oxide units.[1][13] This monodisperse nature provides absolute control over the linker's length and molecular weight.[6] The synthesis of dPEG® products involves a stepwise, solution-phase process using high-purity building blocks, which allows for the creation of specific chain lengths and the incorporation of a wide array of functional groups.[14][15]

The advantages of using dPEG® linkers are a direct solution to the problems of polydispersity.

Table 1: Comparison of Polydisperse vs. Discrete PEG Linkers

| Feature | Polydisperse PEG | Discrete PEG (dPEG®) |

| Composition | Heterogeneous mixture of different chain lengths | Single molecular species with a defined structure[1][13] |

| Molecular Weight | Average value with a distribution (PDI > 1.0) | Exact, precise molecular weight (PDI = 1.0)[6] |

| Purity | Mixture of oligomers | High-purity, single compound[16] |

| Characterization | Complex, yielding broad peaks in analysis (e.g., MS, HPLC) | Simplified, yielding sharp, well-defined peaks[8][17] |

| Reproducibility | Challenging due to batch-to-batch variability | High, ensuring consistent conjugate properties[11] |

| Pharmacokinetics | Average properties of a mixed population | Tunable and predictable pharmacokinetic profile[1][12] |

The dPEG® Toolbox: Architectures and Chemistries

The power of dPEG® technology lies in its versatility. Scientists can choose from a vast toolbox of linkers with different architectures and reactive functional groups to precisely engineer the desired properties into their bioconjugate.

Linker Architecture: Beyond a Simple Spacer

The physical shape of the dPEG® linker can significantly influence the properties of the final conjugate.

-

Linear dPEGs : The most common architecture, these are straight chains of ethylene oxide units. They are used to connect two molecular entities and provide a flexible, hydrophilic spacer.[2]

-

Branched dPEGs : These structures can provide a larger hydrodynamic radius for a given molecular weight compared to linear PEGs.[1] This can be particularly effective at shielding the bioconjugate from proteases and the immune system. Multi-arm PEGs offer multiple attachment points for creating multivalent conjugates or increasing drug load.[14][17]

-

Specialized Architectures : Innovative designs like "Sidewinder™" reagents offer an orthogonal dPEG® arm, providing a way to control the distance of a payload from the antibody while simultaneously optimizing hydrophilicity.[14]

Caption: General structure of an Antibody-Drug Conjugate featuring a dPEG® linker.

Optimizing Therapeutic Proteins and Peptides

PEGylation is a well-established strategy for improving the properties of protein and peptide drugs. [5]Using dPEG® linkers allows for the creation of precisely defined conjugates, moving beyond the heterogeneity of traditional PEGylated drugs like Adagen®. [13]This precision enables:

-

Fine-Tuning of Half-Life : The exact length of the dPEG® chain can be selected to achieve a desired circulation time, balancing efficacy with dosing frequency. [6][13]* Reduced Immunogenicity : The hydrophilic dPEG® chain creates a hydration shell around the protein, masking epitopes and reducing recognition by the immune system. [3][5]* Enhanced Stability : PEGylation protects therapeutic proteins from enzymatic degradation, increasing their stability in vivo. [3][18]

Enabling High-Performance Diagnostics and Imaging

In diagnostics and imaging, dPEG® linkers serve as hydrophilic spacers to connect targeting moieties (like antibodies or peptides) to reporting molecules (like fluorescent dyes or biotin). [1][19]This improves the signal-to-noise ratio by:

-

Increasing Solubility : dPEG® linkers prevent the aggregation of hydrophobic dyes, ensuring optimal performance.

-

Reducing Non-Specific Binding : The hydrophilic nature of the dPEG® chain minimizes unwanted interactions with surfaces and other proteins, leading to cleaner assays. [17]* Optimizing Binding : The linker provides spatial separation between the targeting biomolecule and the label, preventing steric hindrance that could interfere with binding affinity. [20]

Experimental Protocol: Site-Specific Conjugation Using a Heterobifunctional dPEG® Linker

This protocol provides a self-validating workflow for conjugating a thiol-containing peptide to a lysine residue on an antibody using an amine-to-sulfhydryl dPEG® crosslinker, such as SM(PEG)₁₂. The two-step process ensures specificity and minimizes side reactions.

Materials and Reagents

-

Antibody (Ab): e.g., Trastuzumab, at 2-5 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

-

Thiol-Peptide (Peptide-SH): Cysteine-terminated peptide of interest.

-

SM(PEG)₁₂ Crosslinker (e.g., Thermo Scientific™ Pierce™ SM(PEG)12). [21]* Reaction Buffers:

-

Borate Buffer: 50 mM sodium borate, 150 mM NaCl, 1 mM EDTA, pH 8.5.

-

Phosphate Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2.

-

-

Desalting Columns (e.g., Zeba™ Spin Desalting Columns).

-

Reducing Agent (optional): TCEP-HCl for reducing peptide dimers.

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0.

Step 1: Activation of Antibody with SM(PEG)₁₂ (Amine Reaction)

-

Rationale : The NHS ester of the SM(PEG)₁₂ linker reacts with primary amines (lysines) on the antibody at a slightly alkaline pH (8.0-8.5) to form stable amide bonds. This pH favors the deprotonated state of the amine, enhancing its nucleophilicity.

-

Buffer Exchange : Exchange the antibody into Borate Buffer (pH 8.5) using a desalting column to remove any amine-containing storage buffers (like Tris).

-

Linker Preparation : Immediately before use, dissolve the SM(PEG)₁₂ in anhydrous DMSO to a concentration of 10 mM.

-

Reaction : Add a 10-fold molar excess of the dissolved SM(PEG)₁₂ to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Removal of Excess Linker : Purify the activated antibody (Ab-PEG-Maleimide) using a desalting column equilibrated with Phosphate Buffer (pH 7.2). This step is critical to remove unreacted crosslinker, which could otherwise react with the peptide in the next step.

Step 2: Conjugation of Activated Antibody to Thiol-Peptide (Thiol Reaction)

-

Rationale : The maleimide group at the other end of the now-attached dPEG® linker reacts specifically with the thiol group on the peptide at a near-neutral pH (6.5-7.5). This pH range ensures high specificity for thiols over amines. [22]1. Peptide Preparation : Dissolve the Thiol-Peptide in Phosphate Buffer (pH 7.2). If the peptide may have formed disulfide-bonded dimers, pre-treat with a 5-fold molar excess of TCEP-HCl for 15 minutes.

-

Conjugation : Immediately add the Thiol-Peptide solution to the purified, activated antibody (Ab-PEG-Maleimide). A 3 to 5-fold molar excess of peptide over antibody is a good starting point.

-

Reaction : Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching : (Optional) To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of 1 mM and incubate for 15 minutes.

-

Final Purification : Purify the final antibody-peptide conjugate (Ab-PEG-Peptide) from excess peptide and quenching reagents using a desalting column or size-exclusion chromatography (SEC).

Characterization and Validation

-

SDS-PAGE : Compare the final conjugate to the starting antibody. A successful conjugation will result in a shift to a higher molecular weight.

-

Mass Spectrometry (MALDI-TOF or ESI-MS) : Provides precise mass confirmation of the final conjugate and can help determine the drug-to-antibody ratio (DAR).

-

Hydrophobic Interaction Chromatography (HIC) : Can be used to separate species with different numbers of conjugated peptides.

Caption: A two-step workflow for site-specific bioconjugation using a heterobifunctional dPEG® linker.

Conclusion and Future Directions

Discrete PEG linkers represent a paradigm shift from the ambiguity of polydisperse polymers to the precision of single-molecule chemistry. Their adoption provides researchers and drug developers with unprecedented control over the design and synthesis of bioconjugates. By enabling the creation of homogenous, well-defined, and highly reproducible products, dPEG® technology is instrumental in accelerating the development of safer and more effective therapeutics and high-performance diagnostics. [1][23]The future will likely see the development of even more sophisticated dPEG® architectures, including biodegradable backbones and linkers with novel functionalities, further expanding the capabilities of this versatile technology. [9]

References

-

G. A. Hermanson, "Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics," Future Medicinal Chemistry, Available at: [Link]

-

Stratech, "Quanta Biodesign," Stratech Website, Available at: [Link]

-

AxisPharm, "PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation," AxisPharm Blog, 2024. Available at: [Link]

-

G. A. Hermanson, "Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics," PubMed, Available at: [Link]

-

Stratech, "Marvelous Maleimide Crosslinker Products," Stratech Website, Available at: [Link]

-

Business Wire, "Vector Laboratories Acquires Quanta BioDesign," Business Wire, 2023. Available at: [Link]

-

ResearchGate, "Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study," ResearchGate, Available at: [Link]

-

S. Beaudoin et al., "High-purity discrete PEG-oligomer crystals allow structural insight," PubMed, 2009. Available at: [Link]

-

JenKem Technology, "High Purity Monodisperse (Discrete) PEG Products," JenKem Technology Website, Available at: [Link]

-

Y. Miao et al., "PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates," MDPI, Available at: [Link]

-

F. Fontana et al., "Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates," Journal of Controlled Release, 2021. Available at: [Link]

-

M. G. M. D'Souza et al., "Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers," Organic & Biomolecular Chemistry, Available at: [Link]

-

S. Özer and E. Yenilmez, "The Usage of PEG in Drug Delivery Systems- A Mini Review," Crimson Publishers, 2022. Available at: [Link]

- P. D. Davis et al.

-

Interchim, "PEGylation reagents (linkers, crosslinkers and labels)," Interchim Technical Notice, Available at: [Link]

-

Technology Networks, "Overview of PEG Linkers & Their Applications," Technology Networks, Available at: [Link]

- Wang Lab, "PEG Surface Modification for Drug Delivery," Wang Lab Blog, 2021.

-

Research Corporation Technologies, "PEGylation: Non-Immunogenic Delivery of Protein-Based Drugs," RCTech Website, Available at: [Link]

-

X. Shi et al., "Research progress on the PEGylation of therapeutic proteins and peptides (TPPs)," Frontiers in Bioengineering and Biotechnology, 2023. Available at: [Link]

Sources

- 1. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]

- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. stratech.co.uk [stratech.co.uk]

- 9. chempep.com [chempep.com]

- 10. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 13. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]

- 16. High purity Discrete PEG products [jenkemusa.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. purepeg.com [purepeg.com]

- 19. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Thermo Scientific Pierce Pierce SM(PEG)12, No-Weigh Format 10 x 1 mg | Buy Online | Thermo Scientific Pierce™ | Fisher Scientific [fishersci.com]

- 22. stratech.co.uk [stratech.co.uk]

- 23. Vector Laboratories Acquires Quanta BioDesign to Continue Growth Strategy of Strengthening Development and Manufacturing Services for Life Science and Biopharma Customers [businesswire.com]

Functional groups of Hydroxy-PEG5-methyl ester and their reactivity

An In-Depth Technical Guide to the Functional Groups and Reactivity of Hydroxy-PEG5-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Heterobifunctional PEG Linkers

In the advanced fields of bioconjugation, drug delivery, and materials science, polyethylene glycol (PEG) linkers have become fundamental tools for enhancing the therapeutic properties of molecules.[1] Their ability to improve solubility, prolong circulation half-life, and reduce immunogenicity—a process known as PEGylation—is well-established.[1][] Among the vast array of PEG derivatives, heterobifunctional linkers possessing two distinct terminal functional groups offer a strategic advantage, allowing for sequential and controlled conjugation to different molecules.

Hydroxy-PEG5-methyl ester is a prime example of such a linker. It features a hydrophilic 5-unit PEG spacer, which imparts favorable aqueous solubility.[3][4][5] Critically, it is flanked by a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.[3][4][5] These two groups exhibit orthogonal reactivity, meaning one can be chemically modified without affecting the other, providing precise control over the synthesis of complex bioconjugates. This guide offers a detailed exploration of the chemical properties and distinct reactivity of each functional group, complete with field-proven experimental protocols and mechanistic insights.

Chemical Structure and Physicochemical Properties

Hydroxy-PEG5-methyl ester is a discrete PEG derivative with a defined chain length, ensuring batch-to-batch consistency, which is critical for pharmaceutical applications. Its structure consists of a primary alcohol at one terminus and a methyl ester at the other, separated by a five-unit ethylene glycol chain.

Caption: Structure of Hydroxy-PEG5-methyl ester highlighting the two key functional groups.

The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[3][6] The terminal functional groups provide the handles for covalent attachment to a wide range of molecules.

Table 1: Physicochemical Properties of Hydroxy-PEG5-methyl ester

| Property | Value | Source |

| CAS Number | 2100306-80-5 | [3][7] |

| Molecular Formula | C₁₄H₂₈O₈ | [3][4] |

| Molecular Weight | 324.37 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Purity | >95% | [3] |

| Solubility | Soluble in water and most organic solvents | [][6] |

Part 1: Reactivity of the Terminal Hydroxyl (-OH) Group

The terminal hydroxyl group of the PEG chain is a primary alcohol. While relatively inert in its native state, it serves as a versatile precursor for conversion into a wide array of more reactive functionalities.[1] This versatility is the cornerstone of PEGylation chemistry.

Esterification: Coupling with Carboxylic Acids

One of the most common modifications of the hydroxyl group is its reaction with a carboxylic acid to form a stable ester linkage.[1][8] This reaction is fundamental for attaching small molecule drugs or biomolecules that possess a carboxylic acid moiety.[8] While the reaction can be catalyzed by acid, the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) is highly efficient and proceeds under mild conditions, making it suitable for sensitive substrates.[9]

Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The PEG's hydroxyl group then performs a nucleophilic attack on the carbonyl carbon of this intermediate. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.[9]

-

Dissolution: In a round-bottom flask, dissolve Hydroxy-PEG5-methyl ester (1 equivalent), the carboxylic acid-containing molecule (1.1 equivalents), and DMAP (0.25 equivalents) in anhydrous dioxane or dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir for 15 minutes.

-

DCC Addition: Add a solution of DCC (1.2 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Upon completion, filter off the DCU precipitate. Wash the filtrate with 5% HCl, followed by saturated sodium bicarbonate, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.

Etherification: Forming Stable Ether Linkages

For a more robust, non-hydrolyzable linkage, the hydroxyl group can be converted into an ether. The Williamson ether synthesis is a classic and effective method.[1] This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide via an Sɴ2 reaction.

-

Deprotonation: Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF). Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Activation: Allow the mixture to stir at room temperature for 1 hour.

-

Alkylation: Add the desired alkyl halide (e.g., propargyl bromide for click chemistry applications) (1.5 equivalents) dropwise and stir the reaction at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water or ethanol at 0 °C.

-

Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Oxidation: Conversion to an Aldehyde

The primary alcohol can be oxidized to an aldehyde, a valuable functional group for bioconjugation via reductive amination. Mild oxidation conditions are required to prevent over-oxidation to a carboxylic acid and to avoid decomposition of the PEG chain.[10] The Pfitzner-Moffatt oxidation, using a carbodiimide (like DCC) and dimethyl sulfoxide (DMSO), is a suitable method.[10]

Caption: Workflow for the oxidation of a terminal PEG hydroxyl group to an aldehyde.

-

Dissolution: Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in anhydrous DMSO.

-

Reagent Addition: Add pyridine (1 equivalent) and trifluoroacetic acid (0.5 equivalents).

-

Activation: Add DCC (3 equivalents) and stir the mixture at room temperature for 24 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with water and extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify via column chromatography.

Part 2: Reactivity of the Methyl Ester (-COOCH₃) Group

The methyl ester group is a carboxylic acid derivative and is susceptible to nucleophilic acyl substitution.[11][12] Its reactivity is central to modifying the other end of the PEG linker, often for conjugation to amine-containing molecules like proteins and peptides.

Hydrolysis: Conversion to a Carboxylic Acid

The most fundamental reaction of the methyl ester is its hydrolysis to the corresponding carboxylic acid. This transformation is crucial for applications where a carboxylate group is needed for subsequent coupling reactions (e.g., EDC/NHS chemistry). Hydrolysis can be catalyzed by either acid or base, but alkaline hydrolysis (saponification) is generally preferred because it is an irreversible process, driving the reaction to completion.[13][14][15]

Mechanism Insight (Saponification): The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[16] This intermediate then collapses, expelling a methoxide ion as the leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[16] An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid.[16]

Caption: Key steps in the base-catalyzed hydrolysis (saponification) of a methyl ester.

-

Dissolution: Dissolve Hydroxy-PEG5-methyl ester (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS until all starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid-terminated PEG.

Amidation: Forming Amide Bonds with Amines

Direct reaction of an ester with an amine to form an amide is a powerful tool for conjugating PEG linkers to proteins, peptides, or other amine-containing molecules. While this reaction can be slow, it can be facilitated by heating or catalysis.[17] The amidation reaction is reversible, and the removal of the methanol byproduct can help drive the reaction forward.[18] In some cases, base catalysts like potassium tert-butoxide or organocatalysts are used to accelerate the conversion.[19][20]

-

Mixing: In a sealed vial, combine Hydroxy-PEG5-methyl ester (1 equivalent) and the primary or secondary amine (1.2-2.0 equivalents). A solvent-free approach or the use of a high-boiling polar aprotic solvent like DMSO can be employed.

-

Catalyst (Optional): For less reactive amines, a catalyst such as sodium methoxide or a non-nucleophilic base can be added.

-

Heating: Heat the mixture, typically between 80-120 °C, for several hours to overnight. The reaction should be carried out under an inert atmosphere.

-

Monitoring: Track the reaction progress using an appropriate analytical technique (e.g., LC-MS).

-

Purification: Once the reaction is complete, cool the mixture. The purification method will depend on the product's properties but often involves precipitation, extraction, or preparative HPLC.